molecular formula C11H13N3O2 B13232936 3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione

3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione

Cat. No.: B13232936
M. Wt: 219.24 g/mol
InChI Key: FBIYTWHTUGYCCX-UHFFFAOYSA-N
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Description

3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione is a heterocyclic compound that features a diazinane ring fused with an amino-substituted methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2-methylphenyl isocyanate with a suitable diamine under reflux conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The diazinane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted diazinane derivatives.

Scientific Research Applications

3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Amino-2-methylphenyl)methyl)benzene-1,3-diamine
  • 3-Amino-2-methylphenol
  • 3-Amino-2-methyl-quinazolin-4(3H)-one

Uniqueness

3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione is unique due to its specific diazinane ring structure fused with an amino-substituted methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

3-(3-amino-2-methylphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H13N3O2/c1-7-8(12)3-2-4-9(7)14-10(15)5-6-13-11(14)16/h2-4H,5-6,12H2,1H3,(H,13,16)

InChI Key

FBIYTWHTUGYCCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N2C(=O)CCNC2=O)N

Origin of Product

United States

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